2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide
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Overview
Description
2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse applications in medicinal chemistry due to their unique structural properties. The presence of both chlorophenoxy and fluorophenyl groups in the molecule enhances its potential for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide typically involves multistep reactions. One common method includes the condensation of 4-chlorophenol with 2-bromo-4-fluoroaniline to form an intermediate, which is then cyclized with 2-methylpropanamide under specific conditions to yield the target compound . The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chlorophenoxy and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The presence of the imidazo[1,2-a]pyridine moiety is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- **2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide
- **2-(4-chlorophenoxy)-N-[2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide
- **2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of chlorophenoxy and fluorophenyl groups, which confer distinct chemical and biological properties . This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H19ClFN3O2 |
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Molecular Weight |
423.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide |
InChI |
InChI=1S/C23H19ClFN3O2/c1-23(2,30-18-12-8-16(24)9-13-18)22(29)27-21-20(15-6-10-17(25)11-7-15)26-19-5-3-4-14-28(19)21/h3-14H,1-2H3,(H,27,29) |
InChI Key |
JMEROYIEVHWRAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=C(C=C3)F)OC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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